molecular formula C23H26N2O5 B2800614 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921522-92-1

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2800614
CAS No.: 921522-92-1
M. Wt: 410.47
InChI Key: LFQDQKCEDKQVDU-UHFFFAOYSA-N
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Description

This compound features a 7-membered benzo[b][1,4]oxazepine core substituted with an isobutyl group, two methyl groups at position 3, and a 4-oxo moiety. The tetrahydrobenzooxazepin ring is fused with a benzodioxole carboxamide group via an amide linkage at position 5. The benzodioxole moiety (benzo[d][1,3]dioxole) is a privileged structure in medicinal chemistry, often associated with metabolic stability and receptor binding. The compound’s complexity, including stereochemical considerations (if applicable), may influence its synthesis and physicochemical properties.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-14(2)11-25-17-10-16(6-8-18(17)28-12-23(3,4)22(25)27)24-21(26)15-5-7-19-20(9-15)30-13-29-19/h5-10,14H,11-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDQKCEDKQVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound belonging to the benzoxazepine family. This class of compounds has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

The molecular formula of the compound is C20H26N2O4C_{20}H_{26}N_{2}O_{4} with a molecular weight of 362.44 g/mol. The compound features a complex structure that contributes to its biological activity.

Anti-Cancer Activity

Research indicates that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds in this class can inhibit cancer cell proliferation and induce apoptosis through different mechanisms:

  • Mechanism of Action : The compound affects the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and inflammation .
  • Cell Lines Tested : Various studies have tested the compound against solid tumor cell lines, showing varying degrees of effectiveness depending on the specific cancer type .

Anti-Inflammatory Activity

Benzoxazepine derivatives have also been investigated for their anti-inflammatory properties:

  • Cytokine Modulation : The compound modulates the release of inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated:

  • Bacterial Pathogens : Limited antimicrobial activity was observed against certain bacterial strains. However, specific derivatives demonstrated significant efficacy against selected pathogens .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial in optimizing the biological activity of benzoxazepine derivatives:

Structural Feature Effect on Activity
Isobutyl GroupEnhances lipophilicity and cellular uptake
Dimethyl SubstitutionInfluences binding affinity to target proteins
Oxo GroupCritical for maintaining biological activity

Case Studies

Several case studies have explored the efficacy of benzoxazepine derivatives in clinical and preclinical settings:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzoxazepine derivatives on human cancer cell lines. Results indicated that modifications to the benzene ring significantly affected cytotoxicity levels .
  • Inflammation Model : In a murine model of inflammation, the compound reduced markers of inflammation significantly compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs derived from the provided evidence, focusing on structural motifs, synthesis strategies, and physicochemical properties.

Benzodioxole Carboxamide Derivatives

  • N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (): Structure: Shares the benzodioxole-5-carboxamide group but substitutes the benzooxazepin core with a methylisoxazole ring. Molecular Weight: 246.22 g/mol (C₁₂H₁₀N₂O₄) vs. a higher theoretical weight for the target compound due to its larger heterocyclic core. Synthesis: Not detailed in , but safety data highlight its industrial relevance.

Benzo-Fused Heterocycles

  • 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives ():
    • Structure : Features a 6-membered benzo[b][1,4]oxazin ring (vs. the 7-membered oxazepin in the target). Both share a 3-oxo group.
    • Synthesis : Utilizes cesium carbonate and DMF for nucleophilic substitution, suggesting that similar conditions might apply for the target compound’s benzodioxole coupling step .
    • Functionalization : The acetic acid side chain in contrasts with the target’s isobutyl and dimethyl substituents, which may enhance lipophilicity.

Isoxazole-Pyridine Carboxamides ():

  • Example Compound : N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide.
  • Structure : Combines isoxazole, pyridine, and carboxamide groups. The target compound lacks pyridine but incorporates a benzodioxole.
  • Synthesis Yields : ~61–66%, with melting points of 210–229°C. The target’s larger structure may reduce yield due to steric challenges.
  • Methodology : Ultrasound-assisted synthesis with ytterbium triflate () could inspire optimization of the target’s heterocyclic ring formation .

Stereochemical Complexity

  • Norbornene Dicarboximide Derivatives (): Purification: Column chromatography (hexane/ethyl acetate) resolved four stereoisomers. The target compound’s stereochemistry (if present) may necessitate similar techniques .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Yield
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide Not Provided Theoretical: ~400–450† Benzooxazepin, benzodioxole, carboxamide N/A N/A
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide C₁₂H₁₀N₂O₄ 246.22 Benzodioxole, isoxazole, carboxamide N/A N/A
N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-...isoxazolo[5,4-b]pyridine-5-carboxamide C₂₁H₁₈ClN₃O₃ 395.84 Isoxazole, pyridine, carboxamide 228–229 61%
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivative Not Provided ~250–300† Benzooxazin, oxadiazole N/A N/A

†Estimated based on structural complexity.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis typically involves sequential reactions such as amide coupling , cyclization , and functional group modifications . Key steps include:
  • Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation to minimize racemization .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate intermediates .
  • Characterization : Confirm each intermediate via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to validate regiochemistry and purity .
    Critical Note : Optimize reaction temperatures (e.g., 0–5°C for cyclization steps) to suppress side reactions like over-alkylation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and computational tools:
  • NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the fused oxazepine and benzodioxole moieties .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dimethyl substitution at C3) if single crystals are obtainable .
  • In Silico Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., benzoxazepine derivatives):
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., for kinases or proteases) to identify potential targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer : Perform systematic SAR studies :
  • Substituent Variation : Compare analogs with modified isobutyl groups (e.g., ethyl, allyl) to assess steric/electronic effects on activity .
  • Physicochemical Profiling : Measure logP (via HPLC) and solubility to correlate pharmacokinetic properties with bioactivity .
  • Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics and computational approaches:
  • Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to predict binding modes .
  • CRISPR Screening : Knock out candidate targets (e.g., kinases) to validate functional relevance .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target enzyme?

  • Methodological Answer : Focus on functional group engineering :
  • Benzodioxole Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-stacking with enzyme active sites .
  • Oxazepine Ring Tweaks : Replace isobutyl with bulkier tert-butyl groups to exploit hydrophobic enzyme pockets .
  • Co-crystallization : Obtain enzyme-ligand complexes (e.g., with kinases) to guide rational design .

Q. What experimental approaches mitigate low yields in the final cyclization step?

  • Methodological Answer : Troubleshoot via reaction optimization :
  • Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)3) to accelerate cyclization kinetics .
  • Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor intramolecular reactions .
  • Microwave Assistance : Apply microwave irradiation (100–150°C) to reduce reaction time and improve yield .

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